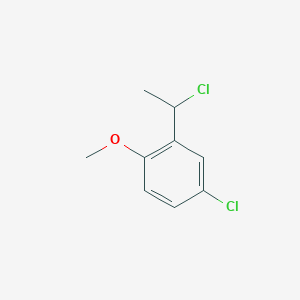
4-Chloro-2-(1-chloroethyl)-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene would be determined by the arrangement of its atoms and the bonds between them . Unfortunately, the specific molecular structure for this compound is not provided in the sources I found.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene would depend on its molecular structure and the conditions under which the reactions occur . Without specific information about this compound, it’s difficult to predict its reactivity or the types of reactions it might undergo.Applications De Recherche Scientifique
Electrochemical Reduction
Research has demonstrated the electrochemical reduction of related compounds, showcasing the potential for environmental remediation and understanding reaction mechanisms. For instance, the electrochemical reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), a pesticide known as methoxychlor, at carbon and silver cathodes in dimethylformamide (DMF), reveals insights into dechlorination processes and product formation, suggesting pathways for pollutant degradation (McGuire & Peters, 2016). Similarly, catalytic reduction with nickel(I) salen highlights a method for reducing environmental pollutants through electrogenerated catalysts (McGuire, Hansen, Karty, & Peters, 2016).
Synthesis and Characterization
Studies on the synthesis of related methoxybenzene compounds reveal methodologies for creating intermediates and end products with specific applications in materials science and organic chemistry. For example, the electrosynthesis and spectroscopic characterization of soluble poly(2-methoxy-5-alkoxy paraphenylenes) provide insights into the structural and electrical properties of polymers derived from methoxybenzene variants (Moustafid et al., 1991).
Chemical Interactions and Stability
Research into the interactions and stability of methoxybenzene compounds under various conditions contributes to a deeper understanding of their behavior in different environments. The study of halogen bonding and substituent effects in methoxyphenols and dimethoxybenzenes helps elucidate the structural determinants influencing these compounds' physical and chemical properties (Varfolomeev et al., 2010). Additionally, the examination of volatile methoxybenzene compounds in grains with off-odors sheds light on the environmental and biological sources of these compounds, as well as their potential impacts on food quality (Seitz & Ram, 2000).
Mécanisme D'action
The mechanism of action refers to how a compound interacts with other molecules or systems. For 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene, this would depend on its molecular structure and the context in which it’s used . Unfortunately, the sources I found do not provide specific information about this compound’s mechanism of action.
Safety and Hazards
The safety and hazards associated with 4-Chloro-2-(1-chloroethyl)-1-methoxybenzene would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions. Unfortunately, the specific safety and hazard information for this compound is not provided in the sources I found.
Propriétés
IUPAC Name |
4-chloro-2-(1-chloroethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACBQMVZHIEQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

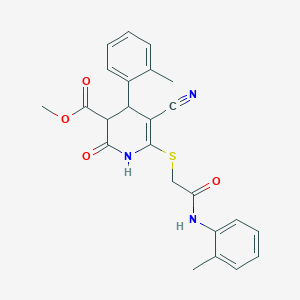
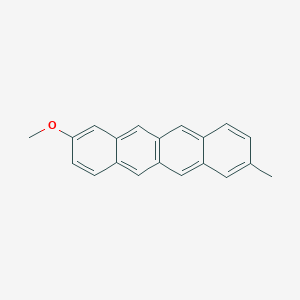

![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)
![N-(2-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613948.png)

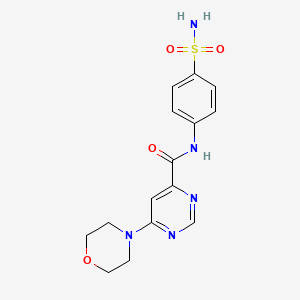
![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)
![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)
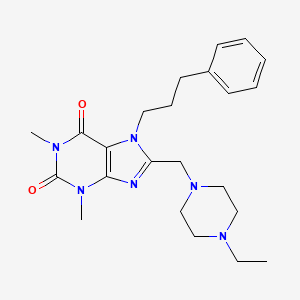
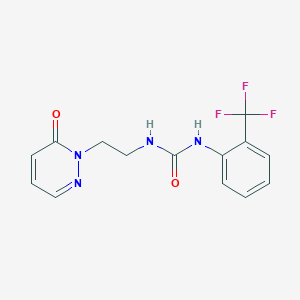
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)